Home > Products > Screening Compounds P12169 > 1-Methyl-3-(pyridin-4-ylmethyl)urea
1-Methyl-3-(pyridin-4-ylmethyl)urea - 36226-42-3

1-Methyl-3-(pyridin-4-ylmethyl)urea

Catalog Number: EVT-3052701
CAS Number: 36226-42-3
Molecular Formula: C8H11N3O
Molecular Weight: 165.196
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pyridin-4-ylmethyl 4-Nitrobenzoate

  • Compound Description: Pyridin-4-ylmethyl 4-nitrobenzoate is a compound whose crystal structure has been determined by single-crystal X-ray diffraction. [] It crystallizes in a monoclinic system. []
  • Relevance: Pyridin-4-ylmethyl 4-nitrobenzoate shares the key structural feature of a pyridin-4-ylmethyl group with 1-Methyl-3-(pyridin-4-ylmethyl)urea. []

3-(5,6,7,8-Tetrahydro-9-isopropyl-carbazol-3-yl)-1-methyl-1-(2-pyridin-4-yl-ethyl)-urea Hydrochloride (FMS586)

  • Compound Description: FMS586 is a tetrahydrocarbazole derivative that acts as a selective antagonist for the neuropeptide Y Y5 receptor. [] It displays high in vitro affinity for the Y5 receptor and demonstrates oral bioavailability and brain permeability. []
  • Relevance: While structurally distinct from 1-Methyl-3-(pyridin-4-ylmethyl)urea, FMS586 shares the common structural elements of a urea group linked to a substituted pyridine ring. [] This emphasizes the potential importance of this motif in interacting with biological targets like the Y5 receptor. []

1-[5-(4-Arylphenoxy)alkyl]-3-pyridin-4-ylimidazolidin-2-one Derivatives

  • Compound Description: These derivatives, particularly compound DBPR103 and its analogues, were designed as potential antiviral agents against enterovirus 71 (EV71). [] Modifications to the linker between the imidazolidinone and biphenyl moieties significantly impacted their antiviral activity and selectivity. []
  • Relevance: These compounds are grouped into the same chemical class of pyridin-4-yl-containing heterocycles as 1-Methyl-3-(pyridin-4-ylmethyl)urea. [] The research highlights the potential of these compounds as antiviral agents, demonstrating the importance of exploring structural diversity within this class. []

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)

  • Compound Description: PF470 is a highly potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). [] It displayed good oral bioavailability and robust efficacy in a Parkinsonian nonhuman primate model. []
  • Relevance: While structurally distinct, PF470 and 1-Methyl-3-(pyridin-4-ylmethyl)urea both contain a methylated nitrogen within their respective heterocyclic cores. [] This structural similarity, despite differences in overall structure, highlights the potential importance of this small motif in influencing biological activity. []

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

  • Compound Description: GSK690693 is a potent, ATP-competitive, pan-AKT kinase inhibitor. [] It exhibits good in vivo activity and inhibits tumor growth in xenograft models. []
  • Relevance: Although structurally diverse from 1-Methyl-3-(pyridin-4-ylmethyl)urea, GSK690693 shares the use of a substituted pyridine ring within its complex structure. [] This highlights how variations in the substitution pattern on the pyridine scaffold can lead to diverse biological activities. []

2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. [] It possesses favorable brain penetration and drug-like properties, making it a clinical candidate for the treatment of schizophrenia. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor with improved central nervous system multiparameter optimization (CNS MPO) score compared to earlier compounds. []
  • Relevance: Both 7n and 1-Methyl-3-(pyridin-4-ylmethyl)urea share a pyridin-4-ylmethyl group as a key structural feature. [] The presence of this motif in both compounds suggests its potential importance in mediating interactions with biological targets. []

N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide (8)

  • Compound Description: Compound 8 is a selective aldosterone synthase (CYP11B2) inhibitor that effectively lowers aldosterone levels in humans without significantly affecting cortisol secretion. []
  • Relevance: Although structurally different, Compound 8 and 1-Methyl-3-(pyridin-4-ylmethyl)urea both feature a methyl-substituted nitrogen atom within their structures. [] This subtle similarity highlights the potential significance of this functional group in influencing the biological activity of diverse chemical scaffolds. []

7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (Bz-423)

  • Compound Description: Bz-423 is a benzodiazepine derivative exhibiting cytotoxic and cytostatic activity against various cell types. [] It shows potential as an antipsoriatic agent due to its ability to reduce epidermal hyperplasia. []
  • Relevance: Despite structural differences, Bz-423, like 1-Methyl-3-(pyridin-4-ylmethyl)urea, contains a methylated nitrogen atom within its structure. [] This common feature, while not defining their primary mode of action, suggests its potential role in influencing their interactions with biological systems. []

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

  • Compound Description: This compound is a potent and selective retinoic acid receptor-related orphan C2 (RORC2) inverse agonist. [] It displays good metabolic stability, oral bioavailability, and reduces IL-17 levels and skin inflammation in preclinical models. []
  • Relevance: While structurally distinct from 1-Methyl-3-(pyridin-4-ylmethyl)urea, this compound also contains a methyl-substituted nitrogen within its structure. [] This highlights the potential broad significance of this functional group across different chemical scaffolds in influencing biological activity. []

N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687)

  • Compound Description: SCH 79687 is an orally active histamine H3 receptor antagonist. [] It shows good pharmacokinetic properties and potential decongestant efficacy without hypertensive side effects. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases ERK1/2. [] This compound is currently in early clinical development. []
  • Relevance: GDC-0994, similar to 1-Methyl-3-(pyridin-4-ylmethyl)urea, contains a methyl-substituted nitrogen within its core structure. [] This structural motif, though present in two distinct chemical classes, highlights its potential role in contributing to the overall biological activity. []

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

  • Compound Description: MK-5596 acts as a novel cannabinoid-1 receptor (CB1R) inverse agonist. [] It demonstrates efficacy in reducing body weight and food intake in preclinical obesity models. []
  • Relevance: MK-5596, like 1-Methyl-3-(pyridin-4-ylmethyl)urea, contains a methyl-substituted nitrogen atom as part of its structure. [] Despite the significant differences in their structures, the presence of this common motif suggests its potential relevance in influencing their interactions with biological targets. []

3-tert-Butyl-1-propyl-5-[[2’-(1H-tetrazol-5-yl)-1,1’-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid (14n)

  • Compound Description: 14n exhibits potent angiotensin II antagonist activity both in vitro and in vivo. [] Its structure incorporates a tetrazole group, a bioisostere known to enhance binding affinity and improve pharmacokinetic properties. []
  • Relevance: While structurally distinct, both 14n and 1-Methyl-3-(pyridin-4-ylmethyl)urea possess a nitrogen-containing heterocycle as a central feature. [] The research on 14n emphasizes the importance of exploring diverse heterocyclic scaffolds and their modifications in drug development, providing valuable insights for the potential applications of compounds like 1-Methyl-3-(pyridin-4-ylmethyl)urea. []

1-(2-Methyl-6-(pyridin-3-yl)-nicotinoyl)-4-(2,4,6-trichlorophenyl)semicarbazide (4n)

  • Compound Description: 4n displays significant anticancer activity against human hepatocellular carcinoma (QGY-7703), non-small cell lung (NCl-H460), and human breast (MCF-7) cancer cell lines. []
  • Relevance: Both 4n and 1-Methyl-3-(pyridin-4-ylmethyl)urea incorporate a substituted pyridine ring in their structures. [] While their overall structures differ, the presence of this common motif highlights the versatility of pyridine-containing compounds in medicinal chemistry and their potential for targeting diverse biological pathways. []

3-[4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins and 4-Methyl-3-phenyl-6-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2yl] Coumarins

  • Compound Description: These series of compounds were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. [] They represent a class of pyrazole-pyridine-coumarin hybrids with potential therapeutic applications. []
  • Relevance: These coumarin derivatives share a structural similarity with 1-Methyl-3-(pyridin-4-ylmethyl)urea by incorporating a substituted pyridine ring within their framework. [] This overlap highlights the potential of exploring diverse heterocyclic combinations, like those found in these coumarin derivatives and 1-Methyl-3-(pyridin-4-ylmethyl)urea, for developing novel antimicrobial agents. []

4-(Pyridin-2-ylmethyl)-2-amino-pyrroles (PMAPs)

  • Compound Description: This group of highly functionalized pyrrole derivatives was synthesized using a multi-component tether catalysis strategy involving a cascade reaction and decarboxylation. []
  • Relevance: PMAPs, similar to 1-Methyl-3-(pyridin-4-ylmethyl)urea, feature a pyridine ring linked to another heterocycle. [] Although the type of heterocycle and the linkage differ, this structural similarity highlights the potential of exploring modifications to the core structure of 1-Methyl-3-(pyridin-4-ylmethyl)urea, such as incorporating diverse heterocycles, to create novel compounds with potentially enhanced or altered biological properties. []
Overview

1-Methyl-3-(pyridin-4-ylmethyl)urea is an organic compound characterized by its unique structure, which includes a urea moiety and a pyridine ring substituted at the 4-position with a methyl group. The molecular formula of this compound is C9H12N2OC_9H_{12}N_2O, and it is classified as a derivative of urea, which is a significant structural motif in many biological and pharmaceutical compounds. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other bioactive molecules.

Synthesis Analysis

The synthesis of 1-Methyl-3-(pyridin-4-ylmethyl)urea can be achieved through several methods, primarily focusing on the reaction of pyridine derivatives with isocyanates or carbamates. One common approach involves the following steps:

  1. Carbamate Method: This method begins with the deprotection of tert-butoxycarbonyl (Boc)-protected intermediates followed by their reaction with 4-nitrophenyl [(pyridin-4-yl)methyl]carbamate in an organic solvent like dioxane. The reaction typically proceeds under mild conditions (approximately 50 °C) for several hours, yielding the desired urea compound .
  2. Triphosgene Method: In this method, Boc-protected intermediates are treated with triphosgene to activate the formation of isocyanates, which are then reacted with appropriate amines to produce the target urea compound .
  3. General Procedure: An example synthesis involves mixing 3-aminopyridine with methyl isocyanate in dichloromethane at low temperatures (0-5 °C), ensuring high yield and purity of the product.
Molecular Structure Analysis

The molecular structure of 1-Methyl-3-(pyridin-4-ylmethyl)urea features a central urea group (NH-NH-CO-NH-NH-) connected to a pyridine ring. The specific arrangement allows for various interactions, including hydrogen bonding, which can influence its biological activity.

Structural Data

  • Molecular Formula: C9H12N2OC_9H_{12}N_2O
  • Molecular Weight: 168.21g/mol168.21\,g/mol
  • InChI Key: A unique identifier that provides information about the chemical structure.
Chemical Reactions Analysis

1-Methyl-3-(pyridin-4-ylmethyl)urea undergoes several chemical reactions typical for urea derivatives:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of N-oxides.
  2. Reduction: Reduction can be performed using lithium aluminum hydride, converting it into amine derivatives.
  3. Substitution Reactions: Nucleophilic substitution can occur at the pyridine ring, allowing for the synthesis of halogenated derivatives using reagents such as N-bromosuccinimide.

Common Reaction Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: N-bromosuccinimide under radical initiation conditions.
Mechanism of Action

The mechanism of action for compounds like 1-Methyl-3-(pyridin-4-ylmethyl)urea often involves interaction with biological targets such as enzymes or receptors. The presence of both the urea and pyridine functionalities allows for hydrogen bonding and other non-covalent interactions that can modulate biological activity.

Data on Biological Activity

Research indicates that similar urea derivatives exhibit antiproliferative effects on cancer cell lines, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and dichloromethane.

Chemical Properties

1-Methyl-3-(pyridin-4-ylmethyl)urea is stable under standard laboratory conditions but may undergo hydrolysis under extreme pH or temperature conditions.

Relevant Data

The melting point and spectral data (such as Nuclear Magnetic Resonance and Infrared spectra) are essential for characterizing this compound but were not detailed in the available literature.

Applications

1-Methyl-3-(pyridin-4-ylmethyl)urea has various scientific applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting specific enzymes or receptors.
  2. Biological Studies: Used in research to study enzyme inhibition mechanisms due to its structural similarity to biologically active molecules.
  3. Material Science: Potentially utilized in synthesizing specialty chemicals with tailored properties for industrial applications .

Properties

CAS Number

36226-42-3

Product Name

1-Methyl-3-(pyridin-4-ylmethyl)urea

IUPAC Name

1-methyl-3-(pyridin-4-ylmethyl)urea

Molecular Formula

C8H11N3O

Molecular Weight

165.196

InChI

InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H2,9,11,12)

InChI Key

ITQVKMKDVCSCKM-UHFFFAOYSA-N

SMILES

CNC(=O)NCC1=CC=NC=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.